

Spectral and Bioactivity Profile of Taiwanhomoflavone B: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Taiwanhomoflavone B
Cat. No.:	B15594363
Get Quote	

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data expected for **Taiwanhomoflavone B**, a biflavonoid compound. While specific experimental data for **Taiwanhomoflavone B** is not readily available in public databases, this document outlines the characteristic spectral features and detailed experimental protocols based on established methodologies for flavonoid analysis. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Taiwanhomoflavone B is a complex biflavonoid with the chemical formula $C_{32}H_{24}O_{10}$ and a molecular weight of 568.5 g/mol. Its structure is characterized by two flavonoid moieties linked together, which dictates its spectroscopic properties and potential biological activities.

IUPAC Name: 6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

SMILES String:

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **Taiwanhomoflavone B** based on typical values for biflavonoids and related flavonoid compounds.

Table 1: Predicted 1H and ^{13}C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of natural products. For a molecule with the complexity of **Taiwanhomoflavone B**, a combination of 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals. The expected chemical shifts are influenced by the aromatic rings, hydroxyl groups, and the ether linkage connecting the two flavonoid units.

Atom	Expected ¹ H Chemical Shift (δ , ppm)	Expected ¹³ C Chemical Shift (δ , ppm)
Aromatic Protons	6.0 - 8.0	90 - 165
Methylene Protons (-CH ₂ -)	2.5 - 3.5	25 - 45
Methine Proton (-CH-)	4.5 - 5.5	70 - 85
Methoxyl Protons (-OCH ₃)	3.7 - 4.0	55 - 65
Hydroxyl Protons (-OH)	9.0 - 13.0 (phenolic)	-
Methyl Proton (-CH ₃)	2.0 - 2.5	15 - 25
Carbonyl Carbon (C=O)	-	175 - 190

Note: Predicted values are based on general flavonoid and biflavonoid data. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.

Parameter	Expected Value
Molecular Ion [M+H] ⁺	m/z 569.1391
Molecular Ion [M-H] ⁻	m/z 567.1246
Adducts	[M+Na] ⁺ , [M+K] ⁺
Major Fragmentation Pathways	Retro-Diels-Alder (RDA) fragmentation of the heterocyclic rings, cleavage of the ether linkage, and loss of small molecules such as H ₂ O, CO, and CH ₃ .

Table 3: UV-Visible Spectroscopy Data

UV-Vis spectroscopy of flavonoids typically shows two major absorption bands, referred to as Band I and Band II. The position and intensity of these bands are influenced by the hydroxylation and conjugation patterns of the molecule.

Parameter	Expected Wavelength Range (nm)	Associated Structural Feature
Band I	330 - 380	B-ring cinnamoyl system
Band II	250 - 290	A-ring benzoyl system

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of flavonoids like **Taiwanhomoflavone B**.

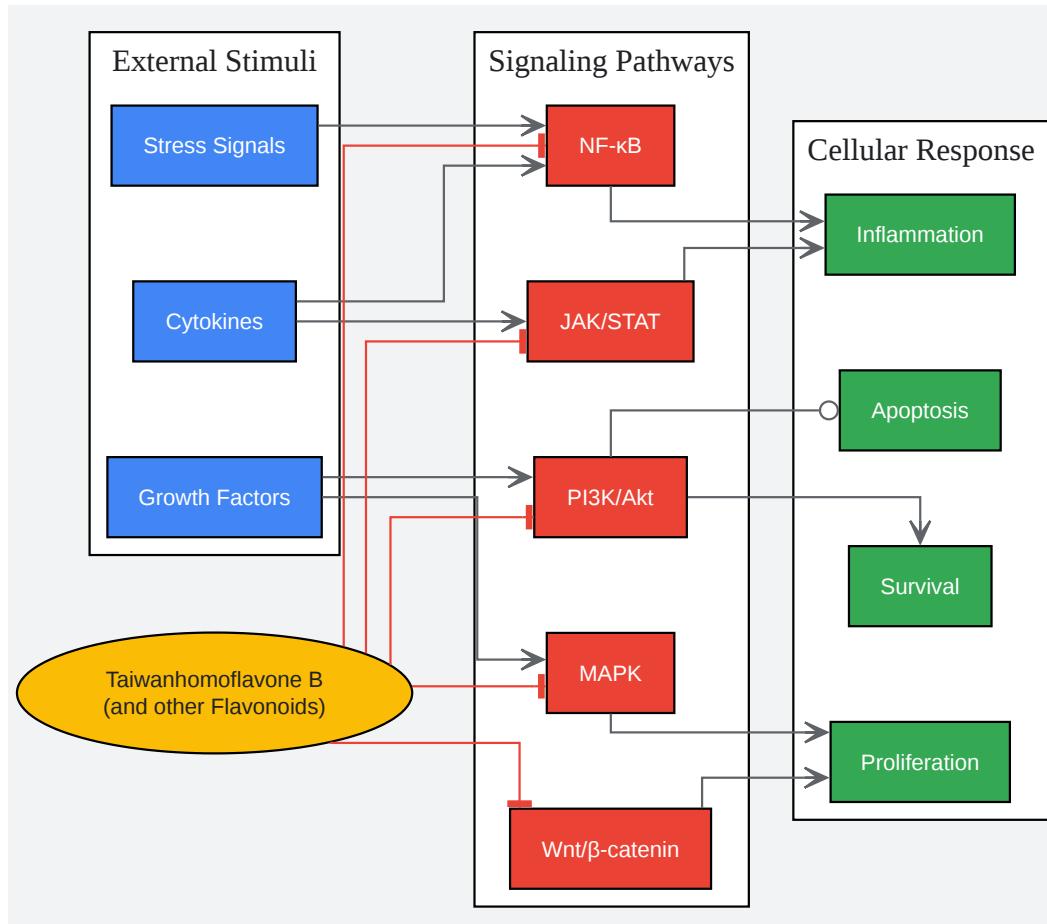
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized for these experiments.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity of the molecular skeleton.

Mass Spectrometry (MS)

- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 μ g/mL. The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Full Scan MS: The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to detect the molecular ion and any adducts. Data is acquired in both positive and negative ion modes.
 - Tandem MS (MS/MS): The molecular ion is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are mass-analyzed, providing structural

information.

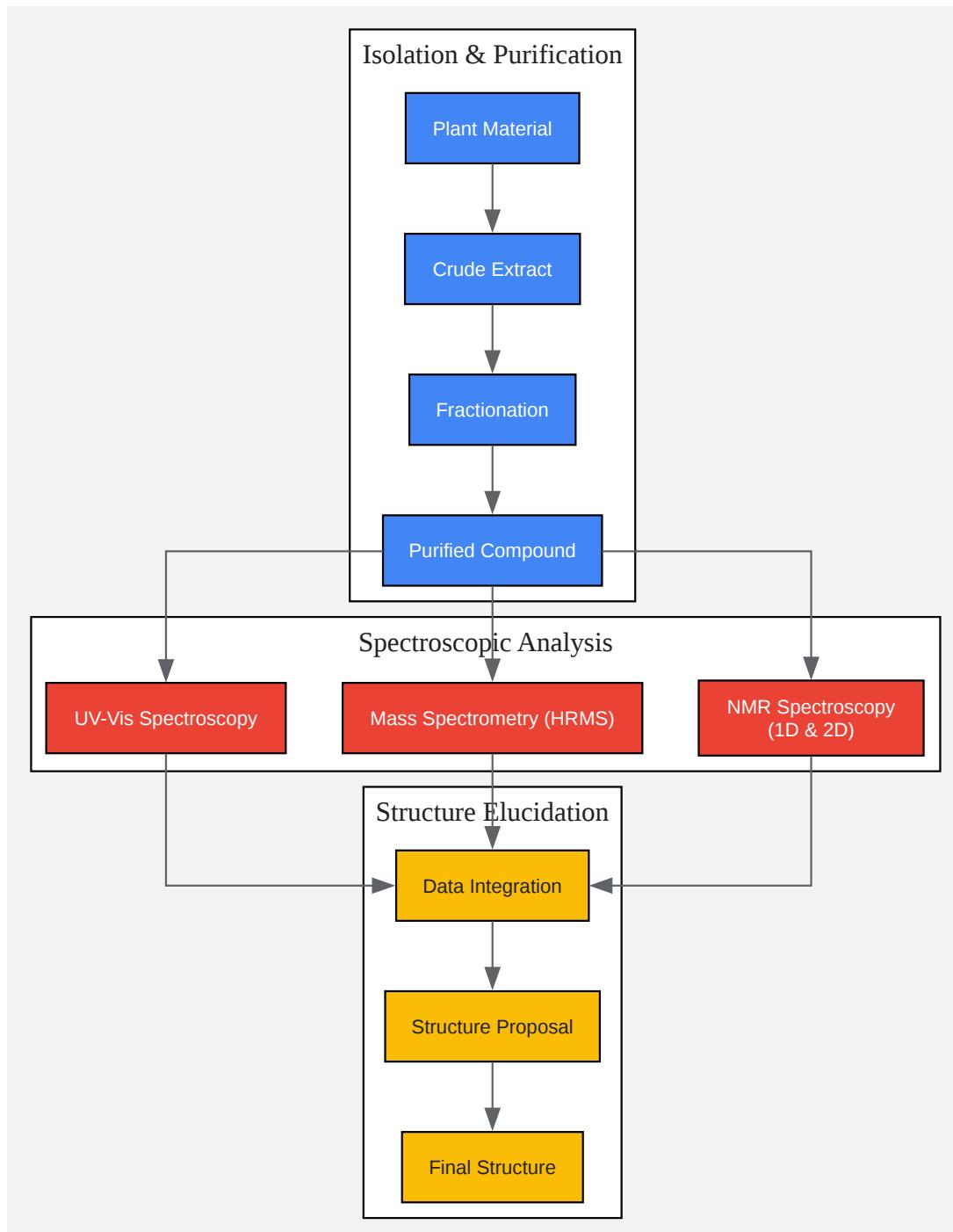

UV-Visible Spectroscopy

- Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-600 nm. A solvent blank is used as a reference. Shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be added to the sample to induce spectral shifts that provide information about the location of free hydroxyl groups.

Potential Biological Activity and Signaling Pathways

Flavonoids are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.^{[1][2][3]} These effects are often mediated through their interaction with various cellular signaling pathways.^{[4][5][6]} While the specific biological activities of **Taiwanhomoflavone B** have not been extensively reported, its biflavonoid structure suggests it may modulate pathways commonly affected by this class of compounds.

Below is a generalized diagram illustrating some of the key signaling pathways that are often modulated by flavonoids.



[Click to download full resolution via product page](#)

Caption: General overview of key signaling pathways modulated by flavonoids.

Experimental Workflow for Spectral Analysis

The logical flow for the spectral analysis of a novel or uncharacterized flavonoid like **Taiwanhomoflavone B** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Taiwanhomoflavone B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Plant Flavonoids: Chemical Characteristics and Biological Activity [mdpi.com]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral and Bioactivity Profile of Taiwanhomoflavone B: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15594363#spectral-data-for-taiwanhomoflavone-b-nmr-ms-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

